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Compound of Interest

Compound Name:
3-(4'-Chlorobiphenyl-4-YL)

propan-1-OL

CAS No.: 1000571-94-7

Cat. No.: B3344920

Get Quote

Technical Whitepaper: 3-(4'-Chlorobiphenyl-4-
yl)propan-1-ol
A Versatile Synthon for Medicinal Chemistry and
Advanced Materials[1]
Executive Summary
3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (CAS: 1000571-94-7) represents a critical structural motif

in modern organic synthesis, bridging the gap between small-molecule therapeutics and

functional materials.[1] Characterized by a privileged 4,4'-disubstituted biphenyl core and a

flexible hydroxypropyl linker, this compound serves as a primary intermediate in the

development of Melanin-Concentrating Hormone (MCH) antagonists, NSAID analogs, and

Side-Chain Liquid Crystalline Polymers (SCLCPs).[1]

This technical guide provides a comprehensive analysis of its physicochemical properties,

synthetic routes, and high-value research applications, designed for application scientists and
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drug development professionals.[1]

Part 1: Chemical Identity & Structural Properties[1]
The compound features a rigid aromatic biphenyl system responsible for π-π stacking

interactions, coupled with a polar primary alcohol tail that facilitates further functionalization

(esterification, oxidation, or etherification).[1]

Property Specification

IUPAC Name 3-(4'-Chloro[1,1'-biphenyl]-4-yl)propan-1-ol

CAS Number 1000571-94-7

Molecular Formula C₁₅H₁₅ClO

Molecular Weight 246.73 g/mol

LogP (Predicted) ~4.6 (Highly Lipophilic)

Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble

in Water

Appearance White to off-white crystalline solid

Key Functional Groups
Aryl Chloride (Suzuki/Buchwald handle),

Primary Alcohol (Ester/Ether handle)

Part 2: Synthesis & Manufacturing Protocols
To ensure high purity (>98%) required for pharmaceutical screening or polymerization, the

synthesis typically avoids non-selective Friedel-Crafts alkylations.[1] The Suzuki-Miyaura

Coupling is the preferred route for research-grade production due to its regioselectivity.

Optimized Synthetic Workflow (Suzuki Route)
This pathway minimizes homocoupling byproducts and allows for convergent synthesis.[1]

Reactants: 4-Chlorophenylboronic acid + 3-(4-Bromophenyl)propan-1-ol.[1]

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://en.huatengsci.com/product-catalog.html?page=431
https://en.huatengsci.com/product-catalog.html?page=431
https://en.huatengsci.com/product-catalog.html?page=431
https://en.huatengsci.com/product-catalog.html?page=431
https://en.huatengsci.com/product-catalog.html?page=431
https://en.huatengsci.com/product-catalog.html?page=431
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3344920?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base/Solvent: K₂CO₃ / Toluene:Ethanol:Water (2:1:1).[1]

Conditions: Reflux at 90°C for 12 hours under N₂ atmosphere.
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Figure 1: Convergent Suzuki-Miyaura synthesis pathway ensuring regiochemical integrity of the

biphenyl core.

Part 3: Research Applications
A. Medicinal Chemistry: MCH-1 Antagonists & Metabolic
Disorders
The biphenyl-propanol scaffold is a "privileged structure" in drug discovery, particularly for G-

Protein Coupled Receptors (GPCRs).[1]

Mechanism: The biphenyl moiety mimics hydrophobic residues in receptor binding pockets,

while the propanol chain acts as a spacer to position polar headgroups (amines or amides)

for hydrogen bonding.[1]

Target:Melanin-Concentrating Hormone Receptor 1 (MCH-R1).[1] Antagonists of this

receptor are investigated for treating obesity and anxiety.

Derivatization: The alcohol is typically oxidized to the corresponding propionic acid or

converted to a mesylate to attach piperidine/pyrrolidine pharmacophores.[1]
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Key Reaction: Oxidation to 3-(4'-chlorobiphenyl-4-yl)propanoic acid (an intermediate for amide

coupling).[1]

B. Materials Science: Liquid Crystal Monomers
In the field of soft matter physics, this compound serves as a mesogenic building block.[1]

Role: The rigid chlorobiphenyl core acts as the mesogen (inducing liquid crystalline order),

while the propyl chain serves as a flexible spacer.[1]

Polymerization: The hydroxyl group is esterified with acryloyl chloride to form 4'-chloro-4-(3-

acryloyloxypropyl)biphenyl.[1]

Application: These monomers are polymerized to create Side-Chain Liquid Crystalline

Polymers (SCLCPs) used in optical data storage and anisotropic networks.[1]
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Figure 2: Transformation of the alcohol precursor into functional liquid crystalline polymers.
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Part 4: Analytical Protocols (HPLC-MS/MS)
For pharmacokinetic (PK) studies or environmental monitoring, detection limits in the ng/mL

range are required.[1]

Methodology:

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 50% B to 95% B over 5 minutes (Due to high lipophilicity).[1]

Detection: ESI+ (Electrospray Ionization) in MRM mode.[1]

Note: As an alcohol, ionization may be poor.[1] Derivatization with dansyl chloride is

recommended to enhance sensitivity by introducing a pre-charged moiety.[1]

Part 5: Safety & Handling
Hazard Class: Irritant (Skin/Eye).[1] Potential aquatic toxin (due to chlorobiphenyl core).[1]

Storage: -20°C, inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol to the

aldehyde/acid.[1]

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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